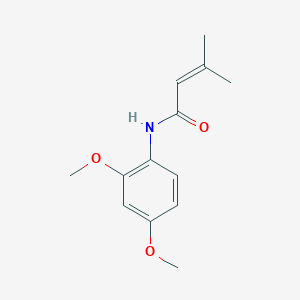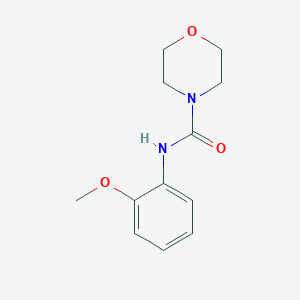
1-(2-fluorobenzyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)-4-(2-pyridinyl)piperazine, commonly known as FBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBP is a piperazine derivative that has been synthesized using various methods.
作用机制
The exact mechanism of action of FBP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. FBP has been shown to modulate the activity of these systems, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
FBP has been shown to exhibit significant biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain. FBP has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to its potential therapeutic effects. Additionally, FBP has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
FBP has several advantages for use in lab experiments, including its high potency and selectivity for specific neurotransmitter systems. Additionally, FBP has a favorable pharmacokinetic profile, making it an attractive candidate for further development. However, FBP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of FBP, including its further development as a potential therapeutic agent for various psychiatric and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of FBP and its potential side effects. Furthermore, the development of new synthesis methods for FBP may lead to improved pharmacokinetic properties and increased efficacy. Finally, the use of FBP in combination with other drugs may lead to improved therapeutic outcomes for patients with various disorders.
合成方法
FBP can be synthesized using various methods, including the reaction of 2-fluorobenzylamine with 2-pyridinecarboxaldehyde in the presence of piperazine. Another method involves the reaction of 2-fluorobenzaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of piperazine. The synthesis of FBP is a complex process that requires careful attention to detail and specific conditions.
科学研究应用
FBP has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. FBP has been shown to exhibit significant activity against various psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, FBP has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3/c17-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)16-7-3-4-8-18-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUURBBQVPAJFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methoxyethyl)-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680550.png)
![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine](/img/structure/B5680557.png)

![2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5680580.png)
![5-(dimethylamino)-2-{2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5680585.png)
![2-(2-methoxyethyl)-8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5680592.png)
![1'-(3-furoyl)-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5680600.png)

![N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5680611.png)


![[(3aS*,10aS*)-2-[(4-chlorophenoxy)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5680644.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5680648.png)